molecular formula C19H36N4O5 B14236864 L-Valyl-L-alanyl-L-valyl-L-isoleucine CAS No. 207124-23-0

L-Valyl-L-alanyl-L-valyl-L-isoleucine

Cat. No.: B14236864
CAS No.: 207124-23-0
M. Wt: 400.5 g/mol
InChI Key: ZUFPLWKFZWHJMB-YTFOTSKYSA-N
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Description

L-Valyl-L-alanyl-L-valyl-L-isoleucine is a tetrapeptide composed of the amino acids valine, alanine, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-alanyl-L-valyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanyl-L-valyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like valine and isoleucine.

    Reduction: Reduction reactions can be used to protect certain functional groups during synthesis.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of hydroxy derivatives, while substitution can result in peptide analogs with different amino acid sequences.

Scientific Research Applications

L-Valyl-L-alanyl-L-valyl-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-alanyl-L-valyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-alanyl-L-valine: A tripeptide with similar amino acid composition but lacking isoleucine.

    L-Alanyl-L-valyl-L-isoleucine: A tripeptide with a different sequence of the same amino acids.

    L-Valyl-L-alanyl-L-alanine: A tetrapeptide with alanine replacing one of the valine residues.

Uniqueness

L-Valyl-L-alanyl-L-valyl-L-isoleucine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic applications.

Properties

CAS No.

207124-23-0

Molecular Formula

C19H36N4O5

Molecular Weight

400.5 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C19H36N4O5/c1-8-11(6)15(19(27)28)23-18(26)14(10(4)5)22-16(24)12(7)21-17(25)13(20)9(2)3/h9-15H,8,20H2,1-7H3,(H,21,25)(H,22,24)(H,23,26)(H,27,28)/t11-,12-,13-,14-,15-/m0/s1

InChI Key

ZUFPLWKFZWHJMB-YTFOTSKYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)N

Origin of Product

United States

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